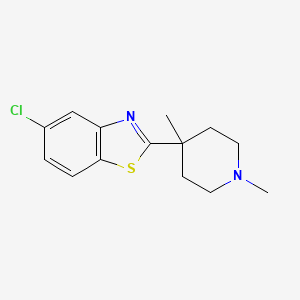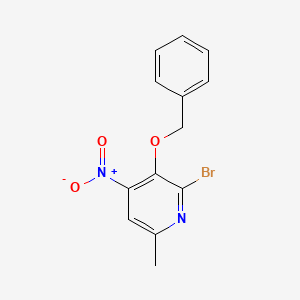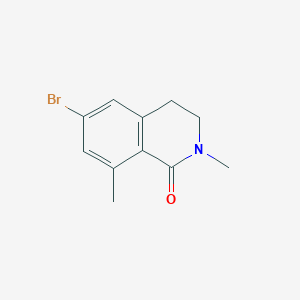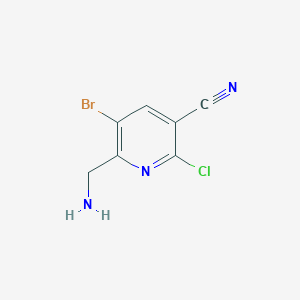
6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with aminomethyl, bromo, chloro, and cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
科学的研究の応用
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.
作用機序
The mechanism of action of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile include:
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxamide
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxylic acid
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxaldehyde
Uniqueness
What sets 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile apart from similar compounds is the presence of the cyano group, which can participate in unique chemical reactions and interactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications.
特性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC名 |
6-(aminomethyl)-5-bromo-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrClN3/c8-5-1-4(2-10)7(9)12-6(5)3-11/h1H,3,11H2 |
InChIキー |
WWEUSQQCVFWDOZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Br)CN)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


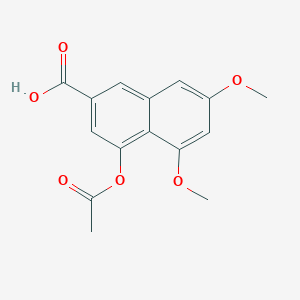
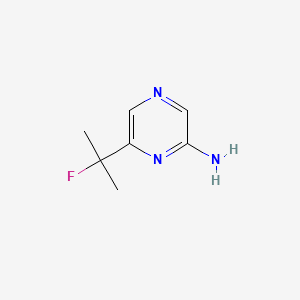
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
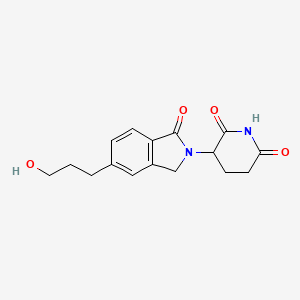
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
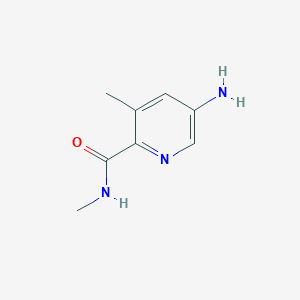
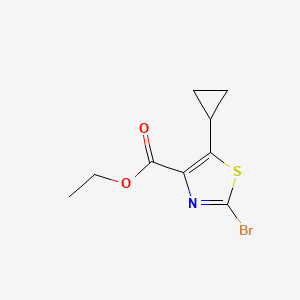
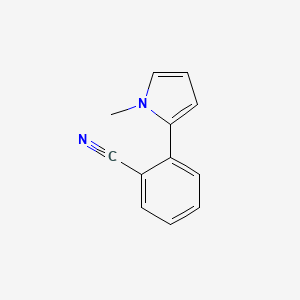
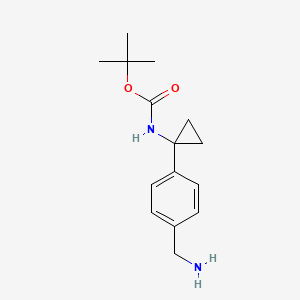
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
